{3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine
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Overview
Description
{3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine is a compound that features a pyrrolo[2,3-b]pyridine moiety linked to a propylamine group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions involving appropriate precursors.
Ether Formation: The pyrrolo[2,3-b]pyridine core is then reacted with a propylamine derivative under conditions that promote ether bond formation.
Final Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine moiety.
Reduction: Reduction reactions can also occur, potentially modifying the nitrogen-containing ring.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the amine position.
Scientific Research Applications
Chemistry
In chemistry, {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities.
Indole Derivatives: Indole-based compounds, like those containing the indole nucleus, also exhibit similar biological activities.
Uniqueness
What sets {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine apart is its specific combination of the pyrrolo[2,3-b]pyridine core with a propylamine group. This unique structure may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-(1-methylpyrrolo[2,3-b]pyridin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C11H15N3O/c1-14-7-4-9-10(15-8-2-5-12)3-6-13-11(9)14/h3-4,6-7H,2,5,8,12H2,1H3 |
InChI Key |
XJQIBXKQONXZRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)OCCCN |
Origin of Product |
United States |
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